2-(2-Methoxycyclopentyl)-2-methylpropanal
CAS No.:
Cat. No.: VC17772593
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18O2 |
|---|---|
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | 2-(2-methoxycyclopentyl)-2-methylpropanal |
| Standard InChI | InChI=1S/C10H18O2/c1-10(2,7-11)8-5-4-6-9(8)12-3/h7-9H,4-6H2,1-3H3 |
| Standard InChI Key | CDLUHJPUQOAPAR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C=O)C1CCCC1OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(2-Methoxycyclopentyl)-2-methylpropanal features a cyclopentane core with a methoxy (-OCH₃) group at the 2-position and a branched aldehyde side chain at the adjacent carbon. The propanal moiety adopts a (CH₃)₂C(CHO)- configuration, creating a sterically hindered environment around the aldehyde functional group . The methoxy group introduces electron-donating effects, potentially influencing the compound’s reactivity in nucleophilic additions or redox reactions .
Table 1: Comparative Molecular Data for Cyclopentyl Analogs
Estimated Physicochemical Properties
Based on analogs such as 2-methylcyclopentyl acetate (boiling point ~113°C) and 2-(2-methylcyclopentyl)acetyl iodide (MW 252.09 g/mol) , the target compound’s properties are projected as follows:
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Boiling Point: 180–220°C (higher than analogs due to increased molecular weight and polarity from the aldehyde group).
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited in water due to the hydrophobic cyclopentyl and methyl groups .
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Stability: Susceptible to oxidation at the aldehyde group, necessitating storage under inert atmospheres .
Synthesis and Reactivity
Retrosynthetic Analysis
Two plausible routes emerge for constructing the target molecule:
Route 1: Grignard Addition to Cyclopentyl Ketones
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Starting Material: 2-Methoxycyclopentanone.
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Alkylation: Reaction with methylmagnesium bromide to form 2-(2-methoxycyclopentyl)-2-propanol.
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Oxidation: Selective oxidation of the secondary alcohol to the aldehyde using pyridinium chlorochromate (PCC) .
Route 2: Palladium-Catalyzed Coupling
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Halogenation: Convert 2-methoxycyclopentanol to 2-methoxycyclopentyl bromide .
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Heck Coupling: React with 2-methylpropenal using a palladium catalyst to install the aldehyde side chain .
Stereochemical Considerations
The cyclopentane ring’s chair-like conformations and methoxy group orientation create diastereomeric products. For example, trans-diastereoselectivity (>9:1 dr) has been achieved in similar systems using MeMgCl in Et₂O, contrasting with cis-selectivity from MeMgBr . Computational modeling (e.g., DFT) could predict the dominant conformation, but experimental validation via NMR or X-ray crystallography is essential .
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